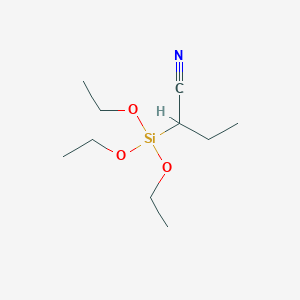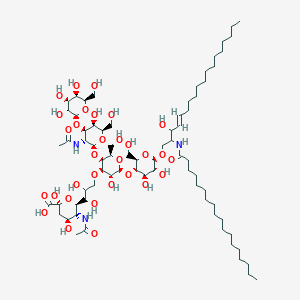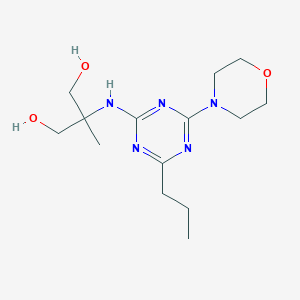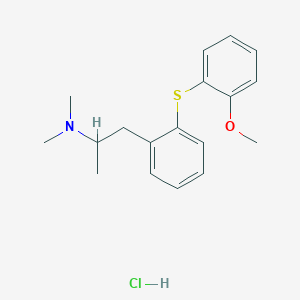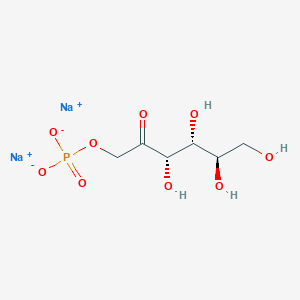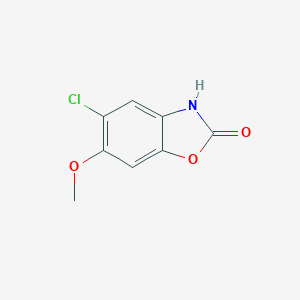
2,4-DMA (hydrochloride)
Vue d'ensemble
Description
2,4-Dimethoxyamphetamine Hydrochloride is a chemical compound belonging to the class of amphetamines. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions, and an amine group attached to the alpha carbon of the propane chain. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .
Applications De Recherche Scientifique
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of amphetamines.
Biology: Studied for its effects on serotonin receptors and its potential as a research tool in neuropharmacology.
Medicine: Investigated for its psychoactive properties and potential therapeutic applications in treating certain psychiatric disorders.
Industry: Utilized in forensic chemistry and toxicology for the detection of amphetamine derivatives.
Mécanisme D'action
The primary mechanism of action of 2,4-Dimethoxyamphetamine Hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT2C receptors. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects .
Similar Compounds:
2,5-Dimethoxyamphetamine: Similar structure but with methoxy groups at the 2 and 5 positions.
3,4-Dimethoxyamphetamine: Methoxy groups at the 3 and 4 positions.
2,6-Dimethoxyamphetamine: Methoxy groups at the 2 and 6 positions.
Uniqueness: 2,4-Dimethoxyamphetamine Hydrochloride is unique due to its specific substitution pattern, which influences its pharmacological properties and receptor binding affinity. The position of the methoxy groups plays a crucial role in determining its psychoactive effects and potential therapeutic applications .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,4-DMA hydrochloride interacts with the serotonin 5-HT2 receptor . As an agonist, it binds to this receptor and activates it, influencing biochemical reactions within the cell . The nature of this interaction is likely to involve the formation of a complex between the 2,4-DMA hydrochloride and the 5-HT2 receptor, which triggers a conformational change in the receptor and initiates downstream signaling pathways .
Cellular Effects
In cellular processes, 2,4-DMA hydrochloride has been shown to generate phosphorylated histone H2AX in human urothelial and hepatic cells, indicating its genotoxic properties . This effect is observed at a concentration range of 1–10 mM . The compound influences cell function by boosting intracellular reactive oxygen species, an effect that can be attenuated by inhibitors of cytochrome P450 2E1 .
Molecular Mechanism
The molecular mechanism of action of 2,4-DMA hydrochloride involves its interaction with the serotonin 5-HT2 receptor . As an agonist, it binds to this receptor and activates it, leading to changes in gene expression and cellular signaling pathways . This binding interaction may involve the formation of a complex between the 2,4-DMA hydrochloride and the receptor, triggering a conformational change in the receptor and initiating downstream signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound is genotoxic, generating phosphorylated histone H2AX in human urothelial and hepatic cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyamphetamine Hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2,4-dimethoxyamphetamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of 2,4-Dimethoxyamphetamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethoxyamphetamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the intermediate can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,4-dimethoxyamphetamine.
Substitution: Formation of halogenated derivatives.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBOYSFFPFJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33189-36-5 | |
| Record name | 2,4-Dma hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DMA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2YP85G2U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
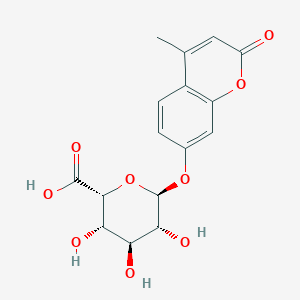
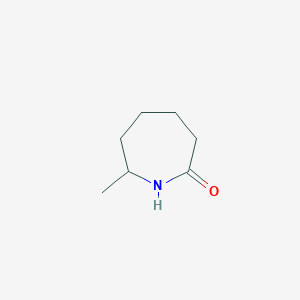
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
